REACTION_SMILES
|
[CH2:28]1[O:29][CH2:31][CH2:32][O:30][CH2:33]1.[ClH:27].[OH:1][CH:2]([CH:3]([C:4]([OH:5])=[O:6])[C:10]([CH:11]([CH3:12])[c:13]1[cH:14][c:15]2[cH:16][cH:17][c:18]([O:24][CH3:25])[c:19]([Br:23])[c:20]2[cH:21][cH:22]1)=[O:26])[C:7]([OH:8])=[O:9]>>[C:10]([CH:11]([CH3:12])[c:13]1[cH:14][c:15]2[cH:16][cH:17][c:18]([O:24][CH3:25])[c:19]([Br:23])[c:20]2[cH:21][cH:22]1)([OH:26])=[O:30]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
C1COCCO1
|
Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
COc1ccc2cc(C(C)C(=O)C(C(=O)O)C(O)C(=O)O)ccc2c1Br
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2cc(C(C)C(=O)C(C(=O)O)C(O)C(=O)O)ccc2c1Br
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Name
|
|
Type
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product
|
Smiles
|
COc1ccc2cc(C(C)C(=O)O)ccc2c1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:28]1[O:29][CH2:31][CH2:32][O:30][CH2:33]1.[ClH:27].[OH:1][CH:2]([CH:3]([C:4]([OH:5])=[O:6])[C:10]([CH:11]([CH3:12])[c:13]1[cH:14][c:15]2[cH:16][cH:17][c:18]([O:24][CH3:25])[c:19]([Br:23])[c:20]2[cH:21][cH:22]1)=[O:26])[C:7]([OH:8])=[O:9]>>[C:10]([CH:11]([CH3:12])[c:13]1[cH:14][c:15]2[cH:16][cH:17][c:18]([O:24][CH3:25])[c:19]([Br:23])[c:20]2[cH:21][cH:22]1)([OH:26])=[O:30]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
COc1ccc2cc(C(C)C(=O)C(C(=O)O)C(O)C(=O)O)ccc2c1Br
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2cc(C(C)C(=O)C(C(=O)O)C(O)C(=O)O)ccc2c1Br
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2cc(C(C)C(=O)O)ccc2c1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |